2-(Chloro(phenyl)methyl)aniline
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Overview
Description
2-(Chloro(phenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a phenyl group substituted with a chloro group and a methyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(phenyl)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorobenzene with ammonia under high temperature and pressure conditions . Another method includes the reduction of nitroarenes, where the nitro group is reduced to an amine group . Additionally, palladium-catalyzed amination reactions can be employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Chloro(phenyl)methyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as iron powder or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines .
Scientific Research Applications
2-(Chloro(phenyl)methyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloro(phenyl)methyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s amine group can donate a lone pair of electrons, increasing the electron density around the aromatic ring and making it more reactive . This reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chloro(phenyl)methyl)aniline include:
Aniline: A simple aromatic amine with a phenyl group attached to an amino group.
Chloroaniline: An aniline derivative with a chloro group attached to the phenyl ring.
Methyl aniline: An aniline derivative with a methyl group attached to the phenyl ring.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both chloro and methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of interest for various applications .
Properties
IUPAC Name |
2-[chloro(phenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCYRYYWDASTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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